molecular formula C9H9N5O2 B3162260 (6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid CAS No. 876902-80-6

(6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid

Cat. No.: B3162260
CAS No.: 876902-80-6
M. Wt: 219.2 g/mol
InChI Key: KRBKRMJLTMNOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid is a synthetic organic compound that features both imidazole and pyridazine rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid typically involves multi-step organic reactions. One possible route could be:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Formation of the Pyridazine Ring: The pyridazine ring can be formed through condensation reactions involving hydrazine derivatives.

    Coupling of the Rings: The imidazole and pyridazine rings can be coupled through nucleophilic substitution or other suitable reactions.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

(6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its heterocyclic rings are known to exhibit various biological activities.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Compounds with imidazole and pyridazine rings have been explored for their antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    (6-Imidazol-1-yl-pyridazin-3-ylamino)-propionic acid: Similar structure with a propionic acid group instead of acetic acid.

    (6-Imidazol-1-yl-pyridazin-3-ylamino)-butyric acid: Similar structure with a butyric acid group.

Uniqueness

(6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid is unique due to its specific combination of imidazole and pyridazine rings with an acetic acid moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(6-imidazol-1-ylpyridazin-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c15-9(16)5-11-7-1-2-8(13-12-7)14-4-3-10-6-14/h1-4,6H,5H2,(H,11,12)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBKRMJLTMNOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NCC(=O)O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid
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(6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid

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